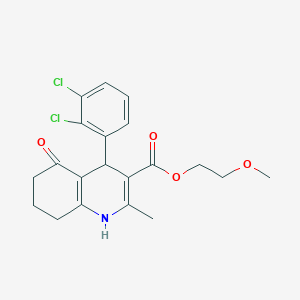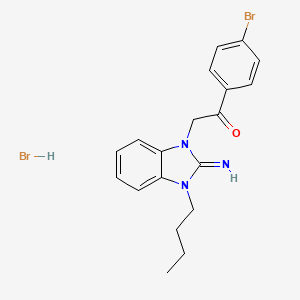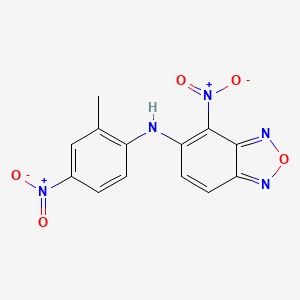![molecular formula C21H25ClN2O2S B5134409 N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride](/img/structure/B5134409.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and is substituted with dimethoxyphenyl and dimethylphenyl groups. The hydrochloride form indicates that it is a salt, which can enhance its solubility in water and other solvents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting a suitable α-haloketone with thiourea under basic conditions to form the thiazole ring.
Substitution Reactions: The thiazole ring is then subjected to substitution reactions to introduce the dimethoxyphenyl and dimethylphenyl groups. This can be done using Grignard reagents or organolithium compounds.
Formation of the Hydrochloride Salt: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the thiazole ring to a more saturated structure.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Saturated thiazole derivatives
Substitution: Halogenated or nitrated derivatives
科学研究应用
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, such as polymers and advanced composites, due to its unique structural properties.
作用机制
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine can be compared with other similar compounds to highlight its uniqueness:
N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide: Similar in structure but lacks the thiazole ring, which can significantly alter its chemical and biological properties.
N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dimethoxyphenylacetamide: Contains additional methoxy groups, which can influence its reactivity and solubility.
N-Acetyl-3,4-dimethoxyphenethylamine: Another related compound with different functional groups, leading to distinct chemical behavior and applications.
属性
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(3,4-dimethylphenyl)-1,3-thiazol-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2S.ClH/c1-14-5-7-17(11-15(14)2)18-13-26-21(23-18)22-10-9-16-6-8-19(24-3)20(12-16)25-4;/h5-8,11-13H,9-10H2,1-4H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGUKXWGYZBCMIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CSC(=N2)NCCC3=CC(=C(C=C3)OC)OC)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-5-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B5134334.png)
![N,N-dimethyl-3-{3-[3-(5-pyrimidinyl)phenyl]-1H-pyrazol-1-yl}-1-propanamine](/img/structure/B5134336.png)
![N-(4-fluorophenyl)-1-[(1-methyl-1H-indol-2-yl)carbonyl]-3-piperidinamine](/img/structure/B5134355.png)
![4-{[(2,3-dihydro-1,4-benzodioxin-2-ylmethyl)amino]methyl}phenol](/img/structure/B5134362.png)



![N-(1-phenylethyl)-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B5134388.png)
![2-(2-nitrophenyl)-5-phenyl-4-[4-(phenylthio)phenyl]-1H-imidazole](/img/structure/B5134393.png)

![N-(2-methoxyethyl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5134401.png)


![N-(3-{[(4-propoxyphenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B5134427.png)
